Lofexidine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-[1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMAGQUYOIHWFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
21498-08-8 (mono-hydrochloride) | |
| Record name | Lofexidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031036803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7023221 | |
| Record name | Lofexidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lofexidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015606 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 1.47e-01 g/L | |
| Record name | Lofexidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04948 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lofexidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015606 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
31036-80-3 | |
| Record name | Lofexidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31036-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lofexidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031036803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lofexidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04948 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lofexidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LOFEXIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI82K0T627 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lofexidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015606 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
221-223, 127 °C | |
| Record name | Lofexidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04948 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lofexidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015606 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Pharmacological Investigations of Lofexidine
Mechanisms of Action of Lofexidine
This compound exerts its pharmacological effects primarily through its interactions with adrenergic and other neurotransmitter systems in the central nervous system. drugbank.comascpt.orgpatsnap.com
Alpha-2 Adrenergic Receptor Agonism
This compound functions as an agonist at alpha-2 adrenergic receptors. drugbank.compatsnap.comwikipedia.orgnih.govpsychiatryonline.org This agonism leads to a reduction in the release of norepinephrine (B1679862), a key neurotransmitter involved in the sympathetic nervous system response. drugbank.comascpt.orgpatsnap.com By activating presynaptic alpha-2 receptors, this compound inhibits the firing of noradrenergic neurons. patsnap.com This action helps to decrease sympathetic tone. drugbank.comascpt.org The activation of alpha-2 adrenergic receptors by this compound also inhibits adenylyl cyclase, which in turn decreases cyclic adenosine (B11128) monophosphate (cAMP) levels. drugbank.comnih.govnih.govresearchgate.net This reduction in cAMP contributes to a decrease in neuronal excitability and norepinephrine release. drugbank.comnih.gov
Receptor Subtype Specificity and Affinity
This compound demonstrates binding affinity and agonist activity at several alpha-adrenoceptor subtypes, including alpha-1A, alpha-2A, alpha-2B, and alpha-2C. scirp.orgscirp.org It has shown high affinity and specificity for the alpha-2A receptor subtype. wikipedia.orgnih.govnih.govjpalliativecare.com The affinity of this compound for alpha-2A receptors is considered to be particularly strong. cafermed.com The binding affinity is often represented by the Ki value, where a smaller value indicates stronger binding. wikipedia.org
Modulation of Noradrenergic Systems (e.g., Locus Coeruleus Activity)
A significant aspect of this compound's mechanism involves its modulation of noradrenergic systems, particularly in the locus coeruleus (LC). patsnap.comnih.govnih.gov The LC is a brainstem region rich in noradrenergic neurons that plays a crucial role in the physiological response to stress and panic. patsnap.comnih.gov During conditions like opioid withdrawal, there is hyperactivity of these LC neurons, leading to an excessive release of norepinephrine. patsnap.comtandfonline.com this compound binds to alpha-2 adrenergic receptors on the presynaptic neurons in the LC, inhibiting the release of norepinephrine. patsnap.com This reduction in norepinephrine release decreases the excitatory signals originating from the LC. patsnap.com Chronic opioid exposure can lead to neuroadaptive changes in the LC, including the upregulation of the cAMP system, which contributes to dependence and withdrawal symptoms. oup.com this compound counteracts the increased noradrenergic outflow from the LC. researchgate.net
Interactions with Other Neurotransmitter Systems (e.g., Serotonin (B10506) Receptors)
Beyond its primary action on alpha-2 adrenergic receptors, this compound has also been shown to interact with other neurotransmitter systems. This compound displays significant agonist activity at serotonin 5-HT1A and 5-HT1B receptors. scirp.orgscirp.org Notably, this compound, but not clonidine (B47849), has shown affinity for 5-HT1A receptors, which have been independently linked to opioid withdrawal. scirp.orgscirp.orgresearchgate.net this compound also exhibits agonist activity at dopamine (B1211576) D2S receptors. scirp.orgscirp.orgresearchgate.net Moderate agonistic affinity towards Alpha-1A adrenergic receptor and 5-HT7, 5HT2c and 5HT1d receptors has also been reported. drugbank.com
Comparative Pharmacology: this compound vs. Related Compounds (e.g., Clonidine)
This compound is structurally analogous to clonidine, another alpha-2 adrenergic receptor agonist. wikipedia.orgnih.govjpalliativecare.comdrugsandalcohol.ie Comparative pharmacological studies have highlighted both similarities and key differences between these two compounds. scirp.orgscirp.org
Receptor Binding Profiles and Selectivity
While both this compound and clonidine bind to alpha-adrenoceptors, their receptor binding profiles and selectivity differ. scirp.orgscirp.orgresearchgate.net Both drugs bind to alpha-1A, alpha-2A, and alpha-2C adrenoceptor subtypes. scirp.orgresearchgate.net However, this compound also demonstrates significant binding affinity and agonist activity at alpha-2B receptors, which clonidine does not. scirp.orgscirp.org A notable difference lies in their interaction with other neurotransmitter systems; this compound exhibits additional binding and agonist effects on serotonergic receptors, particularly 5-HT1A and 5-HT1B, and dopamine D2S receptors, which are not observed with clonidine. scirp.orgscirp.orgresearchgate.net this compound is considered to have a higher affinity and specificity for the alpha-2A receptor subtype compared to clonidine. nih.govnih.govmedcentral.com This greater selectivity for the alpha-2A receptor is thought to contribute to differences in their pharmacological profiles. drugs.comconnecticare.com
Research findings on the receptor binding profiles of this compound and clonidine illustrate these differences:
| Receptor Subtype | This compound Binding/Activity | Clonidine Binding/Activity | Reference |
| Alpha-1A Adrenoceptor | Significant binding affinity and agonist functional activity | Significant binding affinity and agonist functional activity | scirp.orgscirp.org |
| Alpha-2A Adrenoceptor | Significant binding affinity and agonist functional activity | Significant binding affinity and agonist functional activity | scirp.orgscirp.org |
| Alpha-2B Adrenoceptor | Significant binding affinity and agonist functional activity | Devoid of significant activity | scirp.orgscirp.org |
| Alpha-2C Adrenoceptor | Significant binding affinity and agonist functional activity | Significant binding affinity and agonist functional activity | scirp.orgscirp.org |
| Dopamine D2S | Significant agonist activity | Devoid of significant activity | scirp.orgscirp.orgresearchgate.net |
| Serotonin 5-HT1A | Significant agonist activity | Devoid of significant activity | scirp.orgscirp.orgresearchgate.net |
| Serotonin 5-HT1B | Significant agonist activity | Devoid of significant activity | scirp.orgscirp.orgresearchgate.net |
This table summarizes the distinct receptor interaction profiles of this compound and clonidine, highlighting this compound's activity at additional receptor types, particularly within the serotonin and dopamine systems.
Differential Effects on Physiological Parameters
Preclinical studies have examined the effects of this compound and its enantiomers on physiological parameters, primarily focusing on cardiovascular effects like blood pressure and heart rate. In pentobarbitone-anaesthetized normotensive rats, (-)-lofexidine was found to be approximately 20 times more effective than the dextrorotatory isomer in decreasing mean arterial pressure and heart rate after intravenous administration. researchgate.net The increase in heart rate evoked by electrical stimulation in pithed rats was dose-dependently reduced by (+/-)-, (-)-, and (+)-lofexidine, with the (-)-isomer being about 30 times more potent than the (+)-isomer. researchgate.net
Clinical studies comparing this compound and clonidine have suggested that this compound may have less hypotensive effects than clonidine, although both drugs can cause a fall in blood pressure and a decrease in heart rate. nih.govresearchgate.netfda.gov In one study, the reduction of blood pressure 2 and 4 hours after dosing was greater with clonidine than this compound. researchgate.net The duration of the hypotensive effect was also observed to be shorter with this compound (2-3 hours shorter) compared to clonidine. researchgate.net this compound has been shown to reduce both systolic and diastolic blood pressure. nih.gov In some patients, it reduced heart rate and cardiac output without an increase in total peripheral resistance, potentially leading to orthostatic hypotension. nih.gov
Molecular Pharmacological Differences
This compound functions as a central alpha-2 adrenergic agonist by binding to receptors on adrenergic neurons, which subsequently reduces the release of norepinephrine and decreases sympathetic tone. drugs.comvumc.orgdrugbank.com This mechanism is believed to contribute to its utility in managing symptoms associated with the hyperarousal of the locus coeruleus during opioid withdrawal. drugsandalcohol.ienih.gov
While both this compound and clonidine are alpha-2 adrenoceptor agonists, studies have revealed differences in their receptor binding profiles. scirp.orgresearchgate.net this compound exhibits binding affinity and functional agonist activity at alpha-2A and alpha-2C adrenoreceptors at clinically relevant plasma concentrations. drugs.com Some research suggests this compound has a high affinity for alpha-2A receptor subtypes. vumc.orgnih.govjpalliativecare.com
Beyond alpha-adrenergic receptors, this compound has also demonstrated significant agonist activity at other receptors, including dopamine D2S, serotonin 5-HT1A, and 5-HT1B receptors. scirp.org This contrasts with clonidine, which primarily binds to alpha-adrenoceptors. scirp.orgresearchgate.net The affinity of this compound for 5-HT1A receptors, which have been independently linked to opioid withdrawal, may contribute to its clinical effects. scirp.orgresearchgate.net
The enantiomers of this compound also exhibit differential binding affinities. Levthis compound binds ninefold more avidly than dexthis compound (B27069) to alpha-2-adrenoreceptors. tandfonline.com Levthis compound also showed respectable avidity toward alpha-1-adrenoreceptors, fourfold higher than dexthis compound. tandfonline.com
Preclinical Pharmacological Studies
Preclinical investigations of this compound have involved in vitro receptor characterization, studies in animal models to understand neurotransmitter modulation, and early assessments of efficacy and safety.
In Vitro Receptor Characterization
In vitro studies have been crucial in characterizing the receptor binding profile of this compound. This compound has shown significant binding affinity and agonist activity at alpha-adrenoceptor subtypes, including alpha-1A, alpha-2A, alpha-2B, and alpha-2C. scirp.orgresearchgate.net
Interactive table: In Vitro Binding Affinity and Functional Activity of this compound
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity (EC50) |
| Alpha-2A Adrenoreceptor | ~7.2 nM drugs.com | 4.9 nM drugs.com |
| Alpha-2C Adrenoreceptor | ~12 nM drugs.com | 0.9 nM drugs.com |
| Alpha-1A Adrenoreceptor | Significant binding affinity scirp.orgresearchgate.net | Significant agonist activity scirp.orgresearchgate.net |
| Alpha-2B Adrenoreceptor | Significant binding affinity scirp.orgresearchgate.net | Significant agonist activity scirp.orgresearchgate.net |
| Dopamine D2S | Significant binding affinity scirp.org | Significant agonist activity scirp.org |
| Serotonin 5-HT1A | Significant binding affinity scirp.org | Significant agonist activity scirp.org |
| Serotonin 5-HT1B | Significant binding affinity scirp.org | Significant agonist activity scirp.org |
Studies comparing this compound to clonidine in vitro have highlighted this compound's additional affinity for receptors like 5-HT1A, 5-HT1B, and dopamine D2S, which is not observed with clonidine. scirp.orgresearchgate.net this compound and its major metabolites (LADP, LDPA, and 2,6-DCP) were also tested in a broad panel of receptors, transporters, enzymes, and ion channels, and did not bind to or have activity at those known to be associated with abuse potential, such as opioid receptors (delta, kappa, and mu), cannabinoid receptors (CB1 and CB2), 5-HT2A receptor, and monoamine reuptake transporters (norepinephrine, dopamine, and 5-HT). fda.gov
Animal Models of Neurotransmitter Modulation
Animal models have been utilized to investigate how this compound modulates neurotransmitter systems, particularly in the context of opioid withdrawal. Chronic opioid usage leads to a sustained state of depressed norepinephrine-mediated sympathetic outflow from the locus coeruleus. tandfonline.com Abrupt cessation of opioids results in a surge of sympathetic activity. tandfonline.com this compound is understood to alleviate these symptoms, at least partially, through agonism of alpha-2-adrenoreceptors, which completes a feedback cycle leading to a net decrease of sympathetic outflow from the pons. tandfonline.com
Preclinical reports on the study of this compound in opiate withdrawal in mice have described the lowering of c-fos mRNA and fos protein in the locus coeruleus of morphine-habituated mice undergoing withdrawal under this compound therapy compared to a group without therapy. tandfonline.com This suggests that this compound can modulate the neuronal activity in the locus coeruleus, a key area involved in the sympathetic response to opioid withdrawal. drugsandalcohol.ienih.govtandfonline.comoup.com
Studies in rats have also shown that this compound can reduce withdrawal body shakes induced by discontinuation of chronic morphine infusion in a dose-dependent manner. drugsandalcohol.ienih.gov This effect was not prevented by naloxone, indicating a non-opioid mechanism of action. drugsandalcohol.ie
Animal models have also explored the effects of this compound on other neurotransmitter systems and behaviors. In rhesus monkeys, acute treatment with this compound significantly reduced cocaine self-administration. nih.gov However, chronic treatment produced a leftward shift in the cocaine self-administration dose-effect curve, suggesting a potentiation of cocaine's reinforcing effects during chronic treatment. nih.gov These findings highlight the complexity of this compound's interactions with different neurotransmitter systems and the importance of considering acute versus chronic administration.
Early Stage Efficacy and Safety Assessments
Early studies in rats demonstrated that this compound was effective in blocking morphine-withdrawal signs. nih.gov These findings, observed in the presence of naloxone, supported the non-opioid basis of these effects. nih.gov
Preclinical safety studies in Beagle dogs assessed the effects of this compound on cardiovascular parameters and respiratory function using telemetry. fda.gov this compound treatment was associated with a dose-dependent decrease in body temperature and heart rate. fda.gov There were no treatment-related effects on systolic blood pressure, diastolic blood pressure, or mean arterial blood pressure in this specific study. fda.gov Inhibition of the hERG channel, associated with QT prolongation, was observed in an in vitro study, but the concentration required for inhibition was significantly higher than anticipated steady-state maximum plasma concentrations. fda.gov
Early clinical studies in opioid-dependent patients also provided initial insights into efficacy and safety. An early study in chronic methadone users showed a significant reduction in opiate withdrawal symptoms with this compound. drugsandalcohol.ie Subsequent studies suggested that this compound might resolve withdrawal symptoms earlier than methadone. nih.gov Controlled studies comparing this compound to clonidine for opioid withdrawal have indicated comparable efficacy in reducing withdrawal symptoms, with some suggesting a better tolerability profile and less hypotension for this compound. nih.govresearchgate.nettandfonline.comclinicaltrials.gov
Interactive table: Summary of Early Efficacy Findings (Example from a controlled study)
| Treatment Group | Mean MHOWS Score (Study Day 5) | Treatment Retention Rate |
| This compound | 19.5 ± 2.1 nih.govresearchgate.net | 38.2% nih.gov |
| Placebo | 30.9 ± 2.7 nih.govresearchgate.net | 15.2% nih.gov |
| p-value | 0.0019 nih.govresearchgate.net | 0.01 nih.gov |
MHOWS: Modified Himmelsbach Opiate Withdrawal Scale
These early assessments contributed to the understanding of this compound's potential therapeutic utility and its pharmacological profile.
Clinical Research on Lofexidine Efficacy
Randomized Controlled Trials (RCTs) of Lofexidine
Randomized controlled trials (RCTs) have been instrumental in assessing the efficacy of this compound against placebo in managing opioid withdrawal. researchgate.netnih.govtandfonline.com
Study Designs and Methodologies
Clinical trials evaluating this compound's efficacy have employed rigorous study designs, including randomized, double-blind, placebo-controlled, parallel-group methodologies. researchgate.netnih.govdoi.orgtandfonline.com These studies are often conducted at multiple centers and involve inpatient settings. researchgate.nettandfonline.com For instance, one FDA registration trial was an 8-day, randomized, double-blind, placebo-controlled, parallel-group study involving 264 patients dependent on short-acting opioids. researchgate.net Another set of pivotal trials involved double-blind, placebo-controlled designs for durations of 7 days (Study 1) and 5 days (Study 2). nih.govtandfonline.com These studies aimed to assess this compound's efficacy in reducing withdrawal symptoms during opioid withdrawal. researchgate.net Randomization procedures have sometimes accounted for gender to ensure adequate drug exposure in female participants. tandfonline.com For example, one study used a stratified randomization procedure allocating males and females to treatment groups in a 3:3:2 ratio, while another used a "biased coin" procedure with a 1:1 allocation ratio, favoring the treatment group with fewer enrolled subjects based on gender. tandfonline.com
Efficacy Endpoints and Outcome Measures
Primary efficacy measures in this compound RCTs commonly include the severity of opioid withdrawal symptoms as measured by standardized scales. researchgate.netnih.gov The Short Opioid Withdrawal Scale of Gossop (SOWS-G) is a frequently used patient-reported outcome measure. nih.govfda.gov The SOWS-G is a 10-item scale with a total score ranging from 0 to 30, where lower scores indicate less severe withdrawal. nih.gov Items on the SOWS-G include symptoms such as feeling sick, stomach cramps, muscle spasms/twitching, feeling of coldness, heart pounding, muscular tension, aches and pains, yawning, runny eyes, and insomnia/problems sleeping. nih.gov In clinical trials, SOWS-G scores are typically measured daily. nih.govtandfonline.com
Other efficacy endpoints have included time-to-dropout, the proportion of participants who completed the study, and the area under the curve (AUC) for SOWS-G scores over a specified period. researchgate.netnih.gov Secondary endpoints have also encompassed daily mean scores on other scales such as the Objective Opioid Withdrawal Scale-Handelsman (OOWS-Handelsman), Modified Clinical Global Impressions (MCGI) (subject and rater), and Visual Analog Scale-Efficacy (VAS-E). researchgate.net The Clinical Opiate Withdrawal Scale (COWS) is another scale used to assess withdrawal symptoms. doi.orgclinicaltrials.gov
Statistical Analyses and Interpretation of Results
Statistical analyses in this compound RCTs involve comparing efficacy outcome measures between the this compound and placebo groups. researchgate.netnih.gov Analyses of mean SOWS-G scores over the study period are commonly performed. nih.govtandfonline.com For instance, in one study (Study 1), mean SOWS-G scores over Days 1-7 were analyzed for different this compound doses compared to placebo. nih.govtandfonline.com In another study (Study 2), mean SOWS-G scores over Days 1-5 were analyzed. nih.govtandfonline.com Statistical significance is typically determined using p-values, with a threshold often set at p < 0.05. researchgate.netnih.gov
Table 1: Summary of Key Efficacy Findings from Placebo-Controlled Trials
| Study | This compound Dose (mg/day) | Study Duration (Days) | Mean SOWS-G Score (this compound) | Mean SOWS-G Score (Placebo) | p-value |
| Study 1 nih.govtandfonline.com | 2.88 | 1-7 | 6.1 | 8.8 | < 0.0001 |
| Study 1 nih.govtandfonline.com | 2.16 | 1-7 | 6.5 | 8.8 | < 0.0001 |
| Study 2 nih.govtandfonline.com | 2.16 | 1-5 | 7.0 | 8.9 | 0.0037 |
Note: Data extracted from cited sources.
Comparative Clinical Effectiveness Studies
Comparative studies have evaluated the effectiveness of this compound relative to other pharmacotherapies used for opioid withdrawal management. wikipedia.orgmims.comwikipedia.orgwikipedia.orgwikidata.org
This compound vs. Other Pharmacotherapies
This compound has been compared to other medications used in opioid withdrawal, including methadone, buprenorphine, and clonidine (B47849). wikipedia.orgmims.comwikipedia.orgwikipedia.orgwikidata.orgaafp.org While this compound and clonidine are both alpha-2 adrenergic agonists used for withdrawal symptoms, buprenorphine and methadone are opioid agonists. wikipedia.orgjpalliativecare.comwikipedia.orgaafp.org
Studies suggest that both this compound and clonidine are more effective than placebo for abrupt opioid discontinuation. aafp.org However, comparisons between this compound and clonidine have shown mixed results regarding efficacy in head-to-head trials. researchgate.netconsensus.app Some studies indicate similar effectiveness between this compound and clonidine in managing opioid withdrawal symptoms. aafp.orgresearchgate.netdrugsandalcohol.ie One systematic review noted no significant difference in efficacy between clonidine and this compound across several studies. drugsandalcohol.ie Another study found this compound to significantly reduce opioid withdrawal symptom severity compared to clonidine, while other studies found no significant difference. consensus.app
When compared to opioid agonists, buprenorphine has been shown to be superior to both clonidine and this compound for managing opioid withdrawal, resulting in less severe withdrawal symptoms, longer treatment duration, and a greater likelihood of completing treatment. rti.org Buprenorphine has also been found to control symptoms better and lead to a higher likelihood of completing withdrawal treatment compared to this compound or clonidine. aafp.org
Comparisons between this compound and methadone have suggested similar efficacy in managing opioid withdrawal symptoms. drugsandalcohol.iesemanticscholar.org One study comparing this compound to decreasing doses of methadone in a prison setting found no significant difference in the severity of withdrawal symptoms. semanticscholar.org Another study comparing methadone/lofexidine to buprenorphine/naloxone found comparable effects, with no significant efficacy difference, although the methadone/lofexidine group showed better retention in the maintenance phase. semanticscholar.org
Head-to-Head Comparisons of Therapeutic Outcomes
Head-to-head trials comparing this compound and clonidine have found both effective in managing opioid withdrawal symptoms. researchgate.net While efficacy may be similar, some studies have highlighted differences in other outcomes, such as treatment completion and the need for adjunctive medications. researchgate.netdrugsandalcohol.iemedcentral.com One study found that more patients completed withdrawal in the this compound group compared to the clonidine group, although the difference was not statistically significant. nih.gov
Studies comparing buprenorphine to either clonidine or this compound have consistently found that patients treated with buprenorphine experienced less severe withdrawal, stayed in treatment longer, and were more likely to complete treatment. rti.org
Table 2: Comparative Efficacy Outcomes
| Comparison | Outcome Measure | This compound Finding | Comparator Finding | Source |
| This compound vs. Clonidine | Withdrawal Symptom Severity | Similar efficacy reported in some studies; one study reported significant reduction with this compound. consensus.appdrugsandalcohol.ie | Similar efficacy reported in some studies; one study reported less reduction than this compound. consensus.appdrugsandalcohol.ie | consensus.appdrugsandalcohol.ie |
| This compound vs. Clonidine | Treatment Completion | More patients completed in this compound group (not statistically significant in one study). nih.gov | Fewer patients completed in clonidine group (not statistically significant in one study). nih.gov | nih.gov |
| This compound vs. Buprenorphine | Withdrawal Symptom Severity | Less effective than buprenorphine. rti.org | More effective than this compound. rti.org | rti.org |
| This compound vs. Buprenorphine | Treatment Retention | Lower than buprenorphine. rti.org | Higher than this compound. rti.org | rti.org |
| This compound vs. Buprenorphine | Treatment Completion | Less likely to complete than with buprenorphine. rti.org | More likely to complete than with this compound. rti.org | rti.org |
| This compound vs. Methadone | Withdrawal Symptom Severity | Similar efficacy reported. drugsandalcohol.iesemanticscholar.org | Similar efficacy reported. drugsandalcohol.iesemanticscholar.org | drugsandalcohol.iesemanticscholar.org |
| This compound vs. Methadone | Treatment Completion | Similar or slightly less than with methadone. drugsandalcohol.ie | Similar or slightly more than with this compound. drugsandalcohol.ie | drugsandalcohol.ie |
Real-World Effectiveness Studies and Observational Data
While pivotal clinical trials provide robust evidence under controlled conditions, real-world effectiveness studies and observational data offer insights into how this compound performs in broader clinical practice settings. These studies often include a more diverse patient population and reflect the complexities of routine care.
Post-Market Surveillance and Cohort Studies
Post-market surveillance and cohort studies provide valuable data on the use and effectiveness of this compound outside of controlled clinical trials. These studies can help to identify patterns of use, assess outcomes in varied patient populations, and compare this compound's performance against other treatment approaches in real-world scenarios.
One retrospective chart review conducted in an inpatient addiction treatment facility described the use of this compound for opioid withdrawal symptoms in 17 patients. kglmeridian.comnih.gov The study reported that patients treated with this compound experienced mild withdrawal symptoms throughout their treatment. kglmeridian.comnih.gov The majority of patients (65%) showed a decrease in their average daily Clinical Opiate Withdrawal Scale (COWS) scores from intake to discharge. kglmeridian.comnih.gov Five patients (29%) discontinued (B1498344) treatment early due to the resolution of withdrawal symptoms. kglmeridian.comnih.gov
Another real-world outpatient study compared this compound and clonidine for managing abrupt opioid withdrawal. nih.govresearchgate.net In this retrospective chart review involving 166 patients treated with this compound and 432 with clonidine, 40% of the this compound group and 10% of the clonidine group were opioid-free at 30 days post-withdrawal. nih.govresearchgate.net Among patients who returned for follow-up care, 63% of those treated with this compound and 21% treated with clonidine were opioid-free at 30 days. nih.govresearchgate.net this compound was associated with a higher likelihood of opioid cessation success compared to clonidine in this real-world outpatient setting. nih.govresearchgate.net
Cohort studies are also being conducted to evaluate this compound in specific populations, such as newborns with neonatal opioid withdrawal syndrome (NOWS). A phase 2 open-label, randomized, controlled, dose cohort study is underway to evaluate the safety and efficacy of oral this compound in neonates experiencing opioid withdrawal due to prenatal opioid exposure. marshall.edumedpath.com This study aims to provide a non-opioid option for treating NOWS, as the current standard of care often involves opioid medications which can have adverse effects and prolong the withdrawal process. marshall.edumedpath.com
Clinical Practice Guidelines and Recommendations
Clinical practice guidelines provide recommendations for the use of medications based on available evidence. This compound is recommended in some guidelines for the management of opioid withdrawal symptoms. researchgate.netcigna.com
The American Society of Addiction Medicine (ASAM) National Practice Guideline for Use of Medication in the Treatment of Addiction Involving Opioid Use discusses the use of alpha-2 adrenergic agonists, including this compound, for managing opioid withdrawal symptoms such as nausea, vomiting, diarrhea, cramps, and sweating. cigna.com These guidelines note that while alpha-2 adrenergic agonists are safe and effective for managing withdrawal, opioid agonists like methadone and buprenorphine are generally more effective in reducing the severity of withdrawal symptoms, retaining patients in withdrawal management, and supporting treatment completion. cigna.com The use of non-opioid medications like this compound may be a suitable option in certain healthcare settings or to facilitate the transition to opioid antagonist medications like naltrexone. cigna.com
Clinical reports and guidelines often highlight that this compound can be a useful treatment option when a nonopioid agent is preferred or required, when agonist-assisted withdrawal is unavailable, when agonist discontinuation caused opioid withdrawal syndrome, and during induction into maintenance treatment with opioid agonists or antagonists. nih.gov
Subgroup Analyses and Personalized Medicine Approaches
Investigating the efficacy of this compound in specific patient subgroups and exploring potential personalized medicine approaches can help optimize treatment outcomes and identify which patients are most likely to benefit from this medication.
Efficacy in Specific Patient Populations
Research has begun to explore the efficacy of this compound in various patient populations. While many studies have focused on adults undergoing opioid withdrawal, there is growing interest in its use in vulnerable populations like neonates.
As mentioned earlier, a clinical trial is evaluating this compound for the treatment of neonatal opioid withdrawal syndrome (NOWS). marshall.edumedpath.com This represents a specific patient population where a non-opioid treatment option is highly desirable due to the potential adverse effects of opioid-based standard care. marshall.edumedpath.com
While there is limited published data specifically on subgroup analyses based on factors like age (other than neonates), sex, or type of opioid used in large-scale studies, some clinical observations and smaller studies provide preliminary insights. One review suggested that this compound might be more effective in younger patients and those with a shorter, less entrenched history of opiate use, although it noted insufficient data to formally evaluate its use in specific subgroups. drugsandalcohol.ie
Patients with psychiatric comorbidities may also represent a specific population where managing opioid withdrawal requires careful consideration, as withdrawal can potentially destabilize their mental health status. researchgate.net this compound has been shown in clinical trials to be effective in managing withdrawal symptoms in general, which can be beneficial for these patients. researchgate.net
Genetic and Biomarker Correlates of Treatment Response
Research into genetic and biomarker correlates of treatment response to this compound is still in its early stages. Identifying genetic or biological markers that predict how an individual will respond to this compound could pave the way for more personalized treatment approaches.
Currently, there is limited publicly available information detailing specific genetic polymorphisms or biomarkers that have been definitively linked to variations in this compound efficacy or treatment outcomes in opioid withdrawal. Future research in this area could potentially identify individuals who are more likely to achieve successful withdrawal management with this compound based on their genetic makeup or specific biological markers. This could lead to more targeted and effective use of this compound in clinical practice.
Table 1: Summary of Selected Real-World and Subgroup Efficacy Data
| Study Type | Population | Key Finding on Efficacy | Source |
| Retrospective Chart Review | Inpatient adults (n=17) | Mild withdrawal symptoms; 65% decrease in average daily COWS scores from intake to discharge. kglmeridian.comnih.gov | kglmeridian.comnih.gov |
| Retrospective Chart Review | Outpatient adults (this compound n=166, Clonidine n=432) | Higher likelihood of opioid cessation success with this compound vs. clonidine at 30 days (40% vs 10% opioid-free overall; 63% vs 21% among those with follow-up). nih.govresearchgate.net | nih.govresearchgate.net |
| Phase 2 Clinical Trial (Ongoing) | Neonates with NOWS | Evaluating safety and efficacy as a non-opioid treatment option. marshall.edumedpath.com | marshall.edumedpath.com |
| Review of Clinical Practice | Adults (General observation) | May be more effective in younger patients and those with shorter opiate use history (limited data). drugsandalcohol.ie | drugsandalcohol.ie |
Clinical Research on Lofexidine Safety and Tolerability
Adverse Event Profiles in Clinical Trials
The safety profile of lofexidine has been evaluated across multiple clinical studies, revealing both common and, less frequently, serious adverse events.
Incidence and Severity of Common Adverse Events
Clinical trials have identified several common adverse events associated with this compound treatment. The most frequently reported include orthostatic hypotension, bradycardia, hypotension, dizziness, somnolence, sedation, and dry mouth. drugs.comtandfonline.comdrugs.commarshall.edu These events are generally considered mild to moderate in severity. tandfonline.com
Data from a Phase 3 placebo-controlled, dose-response study highlight the incidence of these common adverse events at different daily dosages (2.16 mg/day and 2.88 mg/day) compared to placebo. drugs.comdrugs.com
| Adverse Event | This compound 2.16 mg/day (%) | This compound 2.88 mg/day (%) | Placebo (%) |
| Orthostatic Hypotension | 29 | Up to 42 | Less than 10 |
| Bradycardia | 24 | Up to 32 | Less than 10 |
| Hypotension | 30 | 30 | Less than 10 |
| Dizziness | 19 | Notably more frequent than placebo | Less than 10 |
| Somnolence | 13 | Notably more frequent than placebo | Less than 10 |
| Sedation | Notably more frequent than placebo | Notably more frequent than placebo | Less than 10 |
| Dry Mouth | 10 | Notably more frequent than placebo | Less than 10 |
| Insomnia | 51 | 55 | 48 |
Note: Incidence rates are approximate and based on available data from clinical trials. drugs.comdrugs.com
Insomnia was also frequently reported in this compound groups, although the incidence in placebo groups was also notable. drugs.comnih.gov While common adverse effects are frequent, they are typically not severe or clinically significant. nih.gov
Serious Adverse Events and Clinical Management
Serious adverse events associated with this compound are relatively rare and appear to be dose-related. aafp.org Clinically significant treatment-emergent serious adverse events observed in pivotal trials included hypotension, bradycardia, and orthostatic hypotension. fda.gov In one study, serious adverse effects related to bradycardia or hypotension occurred in a small number of patients, all of whom were discharged in stable condition after one day of inpatient monitoring. nih.gov An open-label trial reported no study-related serious adverse events among 20 participants. researchgate.nettandfonline.com
Clinical management of hypotension and/or bradycardia, if clinically significant or symptomatic, involves reducing the amount of the next dose, delaying it, or skipping it. drugs.comprascodirect.com Patients, particularly in outpatient settings, should be capable of and instructed on self-monitoring for symptoms of hypotension, orthostasis, and bradycardia. drugs.com Avoiding abrupt discontinuation of this compound is crucial to prevent withdrawal symptoms, including rebound hypertension. aafp.orgdrugs.com
Cardiopulmonary and Autonomic System Effects
This compound, as an alpha-2 adrenergic agonist, exerts effects on the cardiopulmonary and autonomic systems by reducing sympathetic outflow. jpalliativecare.comdrugbank.com
Hypotension and Orthostatic Hypotension
Hypotension and orthostatic hypotension are common adverse effects of this compound, occurring at higher rates than with placebo. drugs.comtandfonline.comnih.govaafp.orgjpalliativecare.comresearchgate.net These effects are dose-dependent. fda.govfda.gov this compound can cause a decrease in blood pressure and pulse. drugs.comprascodirect.com Studies have shown statistically significant decreases in both sitting systolic and diastolic blood pressure in patients receiving this compound compared to placebo. nih.gov For instance, a mean decrease of 27 mmHg in sitting systolic and 15 mmHg in diastolic blood pressure was observed in one study. nih.gov Patients moving from a supine to an upright position may be at increased risk for hypotension and orthostatic effects. drugs.com Advising patients on how to recognize symptoms of low blood pressure and reduce risk, such as sitting or lying down and carefully rising from a seated or lying position, is important. drugs.com Staying hydrated is also recommended. drugs.com
Bradycardia
Bradycardia is another frequently reported adverse effect of this compound in clinical trials. tandfonline.comresearchgate.net The incidence of bradycardia has been reported to be up to 32% in patients receiving higher doses of this compound. drugs.com While bradycardia is more common with this compound compared to placebo, it is generally considered clinically less serious than with clonidine (B47849). jpalliativecare.com Monitoring vital signs, including pulse, before dosing is recommended. drugs.com If clinically significant or symptomatic bradycardia occurs, dose adjustment (reduction, delay, or skipping) may be necessary. drugs.comprascodirect.com
QTcF Interval Prolongation
This compound has been shown to prolong the QT interval. drugs.comnih.govresearchgate.netfda.gov This effect is a significant consideration, and the use of this compound should be avoided in patients with congenital long QT syndrome. drugs.comfda.gov Monitoring of electrocardiograms (ECG) is recommended in patients with certain conditions, including electrolyte abnormalities, congestive heart failure, bradyarrhythmias, and hepatic or renal impairment, as well as in those taking other medications known to prolong the QT interval, such as methadone. drugs.comfda.gov
In a Phase 3 study, this compound was associated with a maximum mean prolongation of the QTcF interval of 7.3 msec and 9.3 msec at daily doses of 2.16 mg and 2.88 mg, respectively. drugs.comfda.gov When this compound was coadministered with methadone in patients stabilized on methadone, a maximum mean increase in QTcF of 9.1 msec from the methadone-alone baseline was observed. fda.gov While some data initially suggested QT prolongation, particularly when combined with methadone, other studies found no clinically significant difference in mean QTc values between this compound and placebo groups. nih.govnih.gov Transient increases in QTcF were observed early in treatment, but these returned to baseline or below baseline values as this compound levels reached steady-state. nih.govnih.gov There has been one postmarketing report of QT prolongation, bradycardia, torsades de pointes, and cardiac arrest in a patient who received this compound, and three reports of clinically significant QT prolongation in subjects concurrently receiving methadone with this compound. fda.gov
Neurological and Psychiatric Adverse Events
Neurological and psychiatric adverse events have been reported in clinical studies of this compound. nih.govkglmeridian.com These can include effects on sleep and consciousness, as well as other central nervous system-related effects.
Insomnia and Drowsiness
Insomnia and drowsiness are among the neurological adverse events reported with this compound use. nih.govkglmeridian.comwikidata.orgresearchgate.net In some studies, insomnia was noted as a particular problem for patients treated with this compound. researchgate.netdrugsandalcohol.ie Conversely, drowsiness scores were sometimes higher in groups treated with other medications like methadone. drugsandalcohol.ie Drowsiness has been noted to occur in a significant percentage of subjects, with incidence potentially increasing with higher doses. fda.gov
Data from clinical trials indicates varying rates of insomnia and somnolence. For instance, in one study, insomnia occurred more frequently with this compound compared to placebo. researchgate.net Another Phase 3 trial identified insomnia as the most common adverse event. researchgate.net
Dizziness
Dizziness is another commonly reported adverse event in clinical trials of this compound. fda.govkglmeridian.commims.com It has been noted as one of the most frequent adverse events in the this compound group in several studies. psychiatryonline.orgnih.gov In a clinical case series, some patients reported feeling lightheaded and dizzy. kglmeridian.com The incidence of dizziness has been reported in various trials, sometimes affecting a notable percentage of participants. nih.govaafp.orgresearchgate.net For example, one study reported dizziness in 19% of patients at a daily dosage of 2.16 mg. aafp.orgaafp.org Another study found dizziness in 39% of participants. researchgate.net
Drug-Drug Interactions and Polypharmacy Considerations
This compound has the potential for drug-drug interactions, which is an important consideration in clinical practice, particularly in the context of polypharmacy. drugsandalcohol.ie this compound is metabolized in the liver primarily by CYP2D6, and to a lesser extent by CYP1A2 and CYP2C19. mims.com
One significant interaction concern is the potential for this compound to prolong the QT interval, which can increase the risk of serious cardiac arrhythmias like torsade de pointes, especially when combined with other medications that also prolong the QT interval. wikipedia.orgnih.govaafp.orgjpalliativecare.comdrugs.com Concomitant use with drugs that decrease pulse or blood pressure should be avoided or used with caution due to the risk of excessive bradycardia and hypotension. medscape.com this compound can also enhance the central nervous system depressant effects of substances such as benzodiazepines, barbiturates, and alcohol. aafp.orgaafp.orgmims.comdrugs.comnami.org Caution is advised when combining this compound with antihypertensive agents due to potential additive effects. mims.com There are numerous potential drug interactions, categorized as major, moderate, and minor. drugs.com
Long-Term Safety and Tolerability Profiles
This compound is indicated for short-term use, typically for up to 14 days, to mitigate acute opioid withdrawal symptoms. nih.govjpalliativecare.comnami.org Its safety and efficacy for use beyond this duration have not been established in clinical trials. nami.org Studies to assess the safety and efficacy of this compound for use longer than 14 days in the setting of gradual opioid taper have been required post-marketing. fda.gov Therefore, information on the long-term safety and tolerability profiles of this compound from clinical trials is limited, as current research primarily focuses on its short-term application during acute withdrawal.
Advanced Research Directions and Future Perspectives
Pharmacogenomics and Personalized Lofexidine Therapy
Pharmacogenomics, the study of how an individual's genetic makeup influences their response to drugs, holds promise for personalizing this compound therapy. Understanding the genetic factors that affect this compound's metabolism and action could lead to more effective and better-tolerated treatment regimens.
Genetic Determinants of this compound Response
This compound is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, and to a lesser extent by CYP1A2 and CYP2C19. mims.com Genetic variations in the CYP2D6 gene can lead to different metabolizer phenotypes, ranging from poor metabolizers who process the drug slowly to ultrarapid metabolizers who process it quickly. drugs.com While there has not yet been a systematic evaluation of this compound in individuals with CYP2D6 genetic polymorphism, the potential influence of these variations on this compound pharmacokinetics is a consideration for future research. mims.com Studies suggest that poor CYP2D6 metabolizers may have increased this compound exposure, similar to individuals taking potent CYP2D6 inhibitors. drugs.commedscape.com
Biomarkers for Predicting Efficacy and Adverse Events
Identifying biomarkers could help predict how effectively a patient will respond to this compound and their risk of experiencing adverse events. Given this compound's mechanism of action as an alpha-2 adrenergic agonist, biomarkers related to the adrenergic system or opioid receptor pathways are potential areas of investigation. Genetic polymorphisms in opioid receptor genes (OPRD1 & OPRK1) have been linked to the risk of opioid abuse and may potentially mediate the severity of opioid withdrawal, suggesting a possible area for biomarker research in the context of withdrawal management with agents like this compound. nih.gov The FDA highlights that for CYP2D6 poor metabolizers, there is a predicted higher systemic concentration and increased risk of adverse reactions, such as orthostatic hypotension and bradycardia, suggesting that CYP2D6 genotype could serve as a predictive biomarker for these specific adverse events. fda.gov
Novel Formulations and Delivery Systems
Research is exploring novel formulations and delivery systems for this compound to potentially improve its pharmacokinetic profile, patient compliance, and therapeutic outcomes. Controlled-release preparations are one such area of investigation. nih.govresearchgate.net These formulations aim to provide a more sustained level of the drug in the body, potentially reducing the frequency of dosing and minimizing fluctuations in plasma concentration. Patents describe sustained-release oral and transdermal formulations, including tablets, capsules, skin patches, and microneedle patches, for the delivery of this compound for various indications, including opioid withdrawal. google.comgoogle.com Transmucosal delivery through nasal, sublingual, or buccal routes is also being explored for potentially faster delivery to the systemic circulation and to avoid potential side effects associated with oral ingestion. google.com The development of a pediatric-specific formulation for Neonatal Opioid Withdrawal Syndrome (NOWS) is also underway, with initial requirements including nonclinical safety studies and evaluation of pharmacokinetics in healthy adults. nih.gov
Exploration of this compound in Comorbid Conditions and Polysubstance Use
The management of opioid use disorder is often complicated by the presence of comorbid psychiatric conditions and the use of multiple substances. Research is investigating the potential utility of this compound in these complex patient populations.
Psychiatric Comorbidities
Psychiatric comorbidities are common among individuals with opioid use disorder, and withdrawal can potentially destabilize or exacerbate mental health conditions. nih.govresearchgate.net this compound has been shown in clinical trials to be effective in managing withdrawal symptoms in patients with psychiatric comorbidities. nih.govresearchgate.net While the presence of these comorbid conditions does not exclude the use of medication-assisted treatment, they require careful evaluation and monitoring as they may reduce treatment effectiveness. psychiatryonline.org Anxiety and depression show a strong association with opioid use and repeated overdoses. nih.gov
Co-occurring Substance Use Disorders
Polysubstance use is a significant challenge in treating substance use disorders, and there is a recognized lack of research specifically focused on treating polysubstance use compared to single substance use disorders. psychiatryonline.org Patients with histories of polysubstance abuse have been included in studies evaluating this compound for opioid withdrawal. nih.gov A case series involving patients treated with this compound for opioid withdrawal noted that polysubstance use and psychiatric comorbidity were common, with a significant percentage having a nonopioid substance use disorder. nih.gov Research has also explored the impact of combination treatments, such as naloxone/lofexidine, in polysubstance-misusing opiate-dependent patients. kcl.ac.uk this compound's ability to reduce adrenergic activity and attenuate stress-induced reinstatement of drug seeking in laboratory animals suggests a potential role as an adjunct in patients with comorbid substance use disorders. psychiatryonline.org
Translational Research from Preclinical Findings to Clinical Application
The development of this compound for opioid withdrawal management exemplifies a successful translational research pathway from preclinical studies to clinical application and regulatory approval. nih.govnih.govresearchgate.net Preclinical research, particularly studies assessing the suppression of opioid self-administration and physiological signs of opioid withdrawal in animal models, demonstrated promising results for this compound's potential efficacy. nih.govnih.govresearchgate.netresearchgate.net These preclinical findings, which model the physiological aspects of opioid withdrawal, showed high predictive validity for the drug's effects in human subjects. nih.govnih.govresearchgate.net
The consistent replication of positive findings from preclinical studies in human clinical trials was a crucial factor in this compound receiving approval from regulatory bodies like the FDA. nih.govnih.govresearchgate.net This translational success highlights the importance of well-validated preclinical models that can accurately forecast outcomes in clinical settings, particularly for complex conditions like opioid use disorder. nih.govnih.govresearchgate.net The journey of this compound underscores the challenges in translational research for addiction treatments but also provides valuable lessons for improving the efficiency of developing and testing new medications for opioid use disorder. nih.govnih.govresearchgate.netresearchgate.net
Methodological Advancements in Clinical Trial Design for this compound Research
Clinical trial design for evaluating this compound has evolved to better assess its efficacy and tolerability in managing opioid withdrawal. Early studies often compared this compound to clonidine (B47849) or methadone, focusing on reducing withdrawal symptom severity and patient retention in treatment. researchgate.netcambridge.org These studies utilized measures such as the Modified Himmelsbach Opioid Withdrawal Scale (MHOWS) or the Short Opioid Withdrawal Scale (SOWS) to quantify symptom severity. researchgate.netnih.gov
More recent advancements in clinical trial methodology for this compound research include the use of placebo-controlled, double-blind, multi-site trials to provide robust evidence of its effectiveness. nih.govnih.gov For instance, a Phase 3 study utilized a placebo-controlled design and was stopped early by the Data and Safety Monitoring Board due to significantly lower withdrawal symptom scores in the this compound group compared to placebo, demonstrating a clear benefit. nih.govwvu.edu
Furthermore, there is a growing recognition of the need for trials evaluating more flexible dosing regimens that align with outpatient treatment needs. researchgate.net Studies exploring the impact of this compound on stress-induced and cue-induced opioid craving, and its potential role as an adjunct therapy in combination with medications like naltrexone, represent further methodological advancements aimed at addressing various facets of opioid use disorder and relapse prevention. nih.govduke.edu Clinical trial designs are also incorporating assessments of gender differences in treatment response and the impact of psychiatric comorbidities on withdrawal management with this compound. nih.govresearchgate.net
Global Health and Regulatory Science Aspects of this compound Implementation
This compound's journey through regulatory pathways highlights key aspects of global health and regulatory science in addressing the opioid crisis. Approved in the United Kingdom and several European countries prior to its approval in the United States in 2018, this compound became the first non-opioid medication specifically indicated for mitigating opioid withdrawal symptoms to facilitate abrupt opioid discontinuation in adults in the U.S. wikipedia.orgmultivu.comresearchgate.netresearchgate.net
The regulatory review process involved scrutiny of clinical trial data regarding efficacy and safety. nursingcenter.comnih.gov Concerns raised during the FDA review included the quality and extent of the data, particularly regarding long-term outcomes and use in tapering opioids rather than abrupt discontinuation. wvu.edunursingcenter.com Despite these concerns, the FDA Psychopharmacologic Drugs Advisory Committee recommended approval, recognizing the need for non-opioid treatment options for withdrawal. nursingcenter.com
The implementation of this compound in clinical practice involves considerations of its place within existing treatment paradigms for opioid use disorder, which often include opioid agonist therapies like methadone and buprenorphine. researchgate.netnih.gov Guidelines from organizations such as the National Institute for Health and Care Excellence (NICE) in the UK and recommendations from bodies like the World Federation of Societies of Biological Psychiatry (WFSBP) have incorporated this compound as a recommended option for managing opioid withdrawal symptoms. researchgate.net Regulatory science continues to play a role in monitoring the real-world effectiveness and safety of this compound post-approval and informing best practices for its use in diverse clinical settings and patient populations. nih.gov
Ethical Considerations in this compound Research and Clinical Application
Ethical considerations are paramount in both the research and clinical application of this compound, particularly given the vulnerable population it serves – individuals with opioid use disorder. In clinical trials, ethical principles such as informed consent, minimizing risk, and ensuring patient well-being are critical. The early termination of a Phase 3 placebo-controlled study on ethical grounds, due to the clear superiority of this compound over placebo in reducing withdrawal symptoms, underscores the ethical imperative to provide effective treatment when evidence of benefit emerges. nih.govwvu.edu
Q & A
Q. What pharmacokinetic parameters should be prioritized when designing a study to evaluate lofexidine’s bioavailability in healthy volunteers?
Methodological guidance:
- Conduct single-dose, crossover studies to assess dose proportionality and absorption kinetics. Key parameters include time to maximum plasma concentration (Tmax), area under the curve (AUC), and elimination half-life. For multidose studies, monitor steady-state attainment (reached by day 2) and consistency in absorption/elimination rates across dose levels .
- Use liquid chromatography tandem mass spectrometry (LC-MS/MS) for high-sensitivity pharmacokinetic profiling.
Q. How should researchers evaluate this compound’s efficacy in opioid withdrawal management while minimizing confounding variables?
Methodological guidance:
- Implement randomized, double-blind, placebo-controlled trials with standardized withdrawal scales (e.g., Clinical Opiate Withdrawal Scale).
- Control for concurrent medications (e.g., methadone) and comorbidities (e.g., cocaine use) to isolate this compound’s effects .
Advanced Research Questions
Q. How can conflicting findings on this compound’s ECG effects during methadone co-administration be resolved?
Methodological guidance:
- Replicate prospective, double-blind designs with rigorous ECG monitoring at peak plasma levels. Prioritize manual QTc interval measurements over automated readings due to moderate correlation (r = +0.59) .
- Address small sample limitations (e.g., n = 14 in prior studies) by powering studies to detect clinically significant QTc prolongation (>40 ms) and using repeated-measures regression to analyze dose-dependent trends .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies with limited participant retention?
Methodological guidance:
- For dose-escalation trials with high dropout rates (e.g., 46% attrition in ECG studies), apply linear mixed-effects models to handle missing data. Use pre-specified contrasts (e.g., 0.4 mg vs. 0.8 mg) and unstructured covariance matrices to account for intra-participant variability .
- Report both mean and maximal ECG responses to capture transient effects (e.g., heart rate reduction: −9.6 bpm at peak) .
Q. How can researchers reconcile this compound’s inconsistent efficacy in reducing cocaine dependence across preclinical and clinical studies?
Methodological guidance:
- In preclinical models, use food-cocaine choice paradigms with non-human primates to quantify dose-dependent reductions in cocaine self-administration. Calculate ED50 values for cocaine choice and validate with body temperature changes (ED21 metric) .
- In human trials, address safety limitations (e.g., hypotension) by incorporating adaptive designs with early stopping rules for adverse events .
Q. What methodologies are critical for investigating sex-specific differences in this compound’s neuropharmacological effects?
Methodological guidance:
- Stratify analyses by sex and use two-way ANOVA to compare treatment effects (e.g., this compound’s reduction of cocaine choice in females vs. males). Control for social rank or hormonal cycles in animal models .
- Validate findings with pharmacokinetic data to rule out sex-based metabolic differences .
Data Contradiction and Reproducibility
Q. How should researchers address the lack of dose-dependent ECG effects in this compound-methadone studies despite significant mean parameter changes?
Methodological guidance:
- Conduct subgroup analyses (n ≥ 7) to identify non-linear dose-response relationships. Compare results using both fixed-time (e.g., 5-hour post-dose) and peak-effect measurements .
- Explore confounding factors (e.g., tobacco use, cocaine co-exposure) through multivariate regression .
Q. What steps ensure reproducibility in this compound trials given variability in withdrawal symptom reporting?
Methodological guidance:
- Standardize inclusion criteria (e.g., opioid-naïve vs. polydrug users) and publish full protocols for dose escalation, adverse event monitoring, and ECG interpretation .
- Share raw ECG datasets and manual cardiologist readings via supplementary materials to enable reanalysis .
Experimental Design Optimization
Q. What safeguards are essential when co-administering this compound with cardiovascular risk factors (e.g., methadone)?
Methodological guidance:
- Pre-screen participants for structural heart disease, hypokalemia, and HIV/hepatitis C. Exclude those on QT-prolonging medications .
- Implement real-time ECG monitoring and establish thresholds for dose reduction (e.g., QTc > 500 ms) .
Q. How can researchers balance statistical power and ethical constraints in this compound safety trials?
Methodological guidance:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
